Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
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Description
The compound seems to be a derivative of 1,3-dioxolane . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Scientific Research Applications
Copper-Facilitated Suzuki-Miyaura Coupling
The copper-facilitated Suzuki-Miyaura coupling method presents a solution for synthesizing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes with improved yields and purity. This process utilizes 2-thiopheneboronic ester derivatives in a one-pot borylation–copper(I) chloride co-catalyzed reaction, eliminating the need for acidic liberation steps of boronic acid species, thereby enhancing yield and purity (Hergert et al., 2018).
Heterogeneously Catalyzed Condensations of Glycerol
Investigations into the acid-catalyzed condensation of glycerol with various aldehydes and ketones have shown the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds, especially [1,3]dioxan-5-ols, are considered potential novel platform chemicals for the synthesis of 1,3-propanediol derivatives, highlighting the importance of identifying reaction conditions that favor their formation while minimizing the production of [1,3]dioxolan-4-yl-methanols (Deutsch et al., 2007).
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans
The reaction of formylfurancarboxylates with ethylene glycol in the presence of p-toluene-sulfonic acid leads to the formation of (1,3-dioxolan-2-yl)furancarboxylates. These compounds undergo reduction with lithium aluminum hydride, preserving the dioxolane ring and yielding alcohols that, except for one stable variant, tend to be unstable. The study of these compounds contributes to the understanding of the reactivity and stability of dioxolane-substituted furans (Pevzner, 2001).
Polymerization of Dioxolane-substituted Methacrylates
The polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from glycidyl methacrylate and benzaldehyde, has been investigated. Characterization techniques such as FTIR, NMR, gel permeation chromatography, and differential scanning calorimetry have been utilized to study the properties of the resulting polymer. This research provides insights into the thermal degradation and stability of dioxolane-substituted polymeric materials, contributing to the development of new materials with tailored properties (Coskun et al., 1998).
properties
IUPAC Name |
propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWARJZHYNFAIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641885 |
Source
|
Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | |
CAS RN |
898772-11-7 |
Source
|
Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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